

An In-depth Technical Guide to 4-Methoxy-N-methylbenzylamine hydrochloride

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Compound of Interest

Compound Name: 4-Methoxy-N-methylbenzylamine hydrochloride

Cat. No.: B1318416

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-N-methylbenzylamine hydrochloride** (CAS Number: 876-32-4), a versatile amine derivative with potential applications in neuropharmacology and as a synthetic building block. This document collates essential physicochemical data, detailed experimental protocols, and insights into its biological activity, tailored for professionals in research and development.

Core Chemical and Physical Properties

4-Methoxy-N-methylbenzylamine hydrochloride is the salt form of the secondary amine 4-Methoxy-N-methylbenzylamine. The hydrochloride form generally offers enhanced stability and solubility in aqueous media, making it suitable for a variety of experimental settings. Key properties are summarized below.

Property	Value	Citation(s)
CAS Number	876-32-4	[1] [2]
Molecular Formula	C ₉ H ₁₄ ClNO	[2]
Molecular Weight	187.67 g/mol	[1] [2]
Appearance	White to off-white solid	
Melting Point	176 °C	[2]
Boiling Point	261.2 °C at 760 mmHg	[2]
Solubility	Soluble in water	
Storage Conditions	Room temperature, under inert atmosphere	

Properties of the corresponding free base, 4-Methoxy-N-methylbenzylamine (CAS: 702-24-9), are also provided for reference.

Property	Value	Citation(s)
Molecular Formula	C ₉ H ₁₃ NO	[3] [4]
Molecular Weight	151.21 g/mol	[3] [4]
Appearance	Liquid	[4]
Density	1.008 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.529	[4]
Storage Conditions	2-8°C, under inert gas	[3]

Synthesis and Experimental Protocols

The synthesis of **4-Methoxy-N-methylbenzylamine hydrochloride** can be achieved through a two-step process involving the reductive amination of p-anisaldehyde followed by salt formation. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride

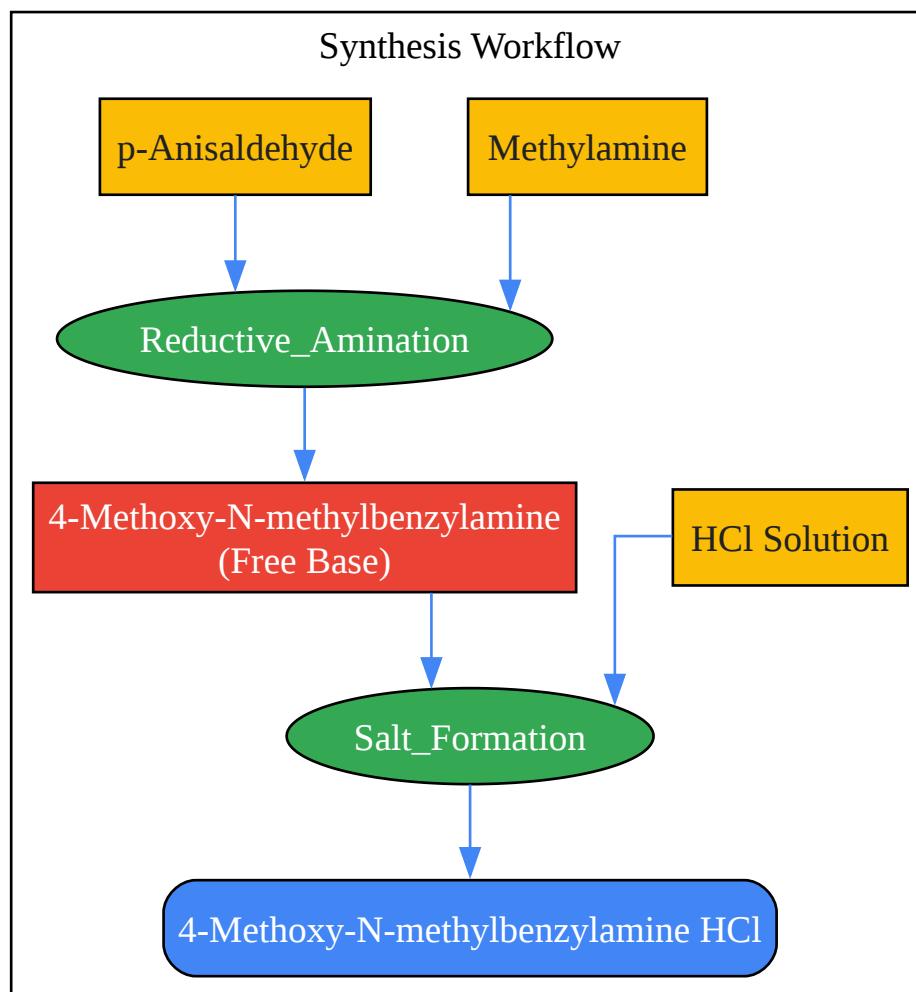
Step 1: Reductive Amination to form 4-Methoxy-N-methylbenzylamine (Free Base)

- Reaction Setup: To a solution of p-anisaldehyde (1 equivalent) in methanol in a round-bottom flask, add a solution of methylamine (1.2 equivalents) in methanol.
- Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
- Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-N-methylbenzylamine. The product can be further purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the purified 4-Methoxy-N-methylbenzylamine from Step 1 in anhydrous diethyl ether.
- Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise until precipitation is complete.
- Isolation: Collect the resulting white precipitate by filtration.

- Drying: Wash the precipitate with cold diethyl ether and dry under vacuum to yield **4-Methoxy-N-methylbenzylamine hydrochloride**.



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A simplified workflow for the synthesis of **4-Methoxy-N-methylbenzylamine hydrochloride**.

Spectroscopic Data

While specific spectra for the hydrochloride salt are not readily available in public databases, data for the free base (CAS 702-24-9) provides a close reference for structural elucidation.

Spectroscopic Data (for Free Base)

¹H NMR (CDCl₃): Peaks corresponding to methoxy protons (singlet, ~3.8 ppm), N-methyl protons (singlet, ~2.4 ppm), benzylic protons (singlet, ~3.6 ppm), and aromatic protons (doublets, ~6.8 and ~7.2 ppm) are expected.

¹³C NMR (CDCl₃): Expected signals include those for the N-methyl carbon, methoxy carbon, benzylic carbon, and aromatic carbons.

IR Spectroscopy: Characteristic peaks for N-H stretching (for the protonated amine in the HCl salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether) would be observed.

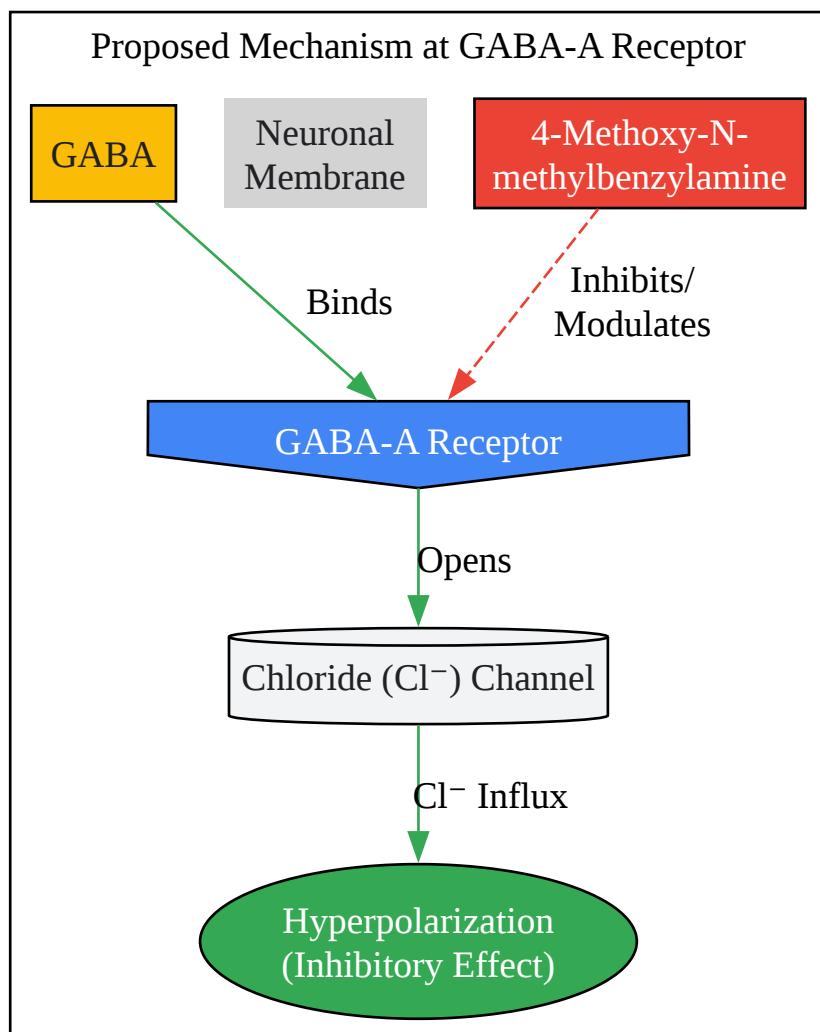
Mass Spectrometry (EI): The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 151.[5]

Biological Activity and Mechanism of Action

The free base, 4-Methoxy-N-methylbenzylamine, has been identified as a ligand for amine receptors and exhibits high-affinity binding to the GABA-A receptor.[3] Its action involves the inhibition of chloride ion flow, suggesting a role as a negative allosteric modulator or a channel blocker. This mechanism is of significant interest for its potential therapeutic effects, including in the treatment of conditions like scopolamine-induced amnesia.[3]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. The binding of gamma-aminobutyric acid (GABA) to the receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. 4-Methoxy-N-methylbenzylamine is proposed to interact with this receptor, modulating its function.



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